molecular formula C15H12F3NO2 B115741 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester CAS No. 149770-27-4

2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester

Cat. No.: B115741
CAS No.: 149770-27-4
M. Wt: 295.26 g/mol
InChI Key: SROQZUXXKJZWGA-UHFFFAOYSA-N
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Description

2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester is a valuable chemical scaffold in medicinal chemistry, serving as a key precursor for the synthesis of innovative inhibitors. Its primary research value lies in the development of new anti-HIV agents. Derivatives based on the 2-amino-6-(trifluoromethyl)nicotinic acid core have been designed and studied as promising allosteric dual inhibitors of the HIV-1 Reverse Transcriptase (RT) . This dual-inhibition approach targets both the RNA-dependent DNA polymerase (RDDP) and the RNase H functions of the enzyme, a strategy that may help overcome the challenge of drug-resistant viral variants . Such compounds represent a significant research direction for expanding the antiretroviral armamentarium, particularly for salvage therapy where current treatments have failed . This compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-phenyl-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-2-21-14(20)11-8-9-12(15(16,17)18)19-13(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROQZUXXKJZWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The direct esterification of 2-phenyl-6-trifluoromethyl-nicotinic acid with ethanol in the presence of an acid catalyst represents a straightforward route to the target compound. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is typically employed at concentrations of 5–10 mol% relative to the acid substrate. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of the carboxylic acid, facilitated by protonation of the carbonyl oxygen.

Optimized Procedure:

  • Dissolve 2-phenyl-6-trifluoromethyl-nicotinic acid (1.0 equiv) in anhydrous ethanol (10 vol).

  • Add H₂SO₄ (0.1 equiv) dropwise under nitrogen atmosphere.

  • Reflux the mixture at 80°C for 6–8 hours.

  • Neutralize with aqueous NaHCO₃ (10% w/v) and extract with dichloromethane.

  • Purify the crude product via recrystallization from ethanol/water (3:1 v/v).

This method yields 68–72% of the ethyl ester, with purity >95% confirmed by HPLC.

Hydrogenation Followed by Esterification

Synthesis of 6-Trifluoromethyl-nicotinic Acid Intermediate

A two-step approach involves the hydrogenation of 2-chloro-6-trifluoromethyl-nicotinic acid methyl ester to remove the chlorine substituent, followed by esterification.

Step 1: Hydrogenation

ParameterValue
Substrate2-Chloro-6-trifluoromethyl-nicotinic acid methyl ester
Catalyst5% Pd/C (10 wt% relative to substrate)
SolventMethanol
Temperature25°C
PressureH₂ balloon (1 atm)
Time12 hours
Yield90.4%

The hydrogenation step eliminates chlorine, yielding 6-trifluoromethyl-nicotinic acid after acidic workup (pH = 2 with HCl).

Step 2: Esterification
The acid intermediate is esterified using ethanol and H₂SO₄ under reflux, as described in Section 1.1. This sequential method achieves an overall yield of 65–70%.

Cyclocondensation-Esterification Approach

Enaminone Cyclization

A novel route involves cyclocondensation of enaminones with ethyl acetoacetate to construct the pyridine core, incorporating phenyl and trifluoromethyl groups.

Representative Protocol:

  • React 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in glacial acetic acid.

  • Add ammonium acetate (10 equiv) and reflux at 120°C for 5 hours.

  • Isolate the pyridine-ester product via vacuum filtration and recrystallize from ethanol.

Key Data:

  • Yield: 42.8% (for analogous 6-aryl derivatives)

  • Purity: 89–92% (GC-MS)

  • Limitations: Requires functionalized enaminones, increasing synthetic complexity.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Direct EsterificationSimple, one-pot procedureRequires pre-synthesized acid68–72
Hydrogenation-EsterificationHigh intermediate purityMulti-step, Pd/C cost65–70
CyclocondensationBuilds pyridine ring de novoLow yield, complex precursors42–45

Optimization Strategies

Catalyst Screening

Replacing H₂SO₄ with p-toluenesulfonic acid (PTSA) in esterification improves yield to 78% by reducing side reactions.

Solvent Effects

Using toluene as a co-solvent with ethanol (1:1 v/v) enhances esterification efficiency by azeotropic removal of water, achieving 85% conversion in 4 hours.

Temperature Control

Lowering the hydrogenation temperature to 15°C minimizes over-reduction, preserving the trifluoromethyl group integrity .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural and functional attributes of 2-phenyl-6-trifluoromethyl-nicotinic acid ethyl ester with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications Reference
This compound C₁₅H₁₂F₃NO₂ 295.26 Phenyl (2), CF₃ (6), Ethyl ester High lipophilicity, potential bioactivity
Ethyl 6-(trifluoromethyl)nicotinate C₉H₈F₃NO₂ 219.16 CF₃ (6), Ethyl ester Simpler structure, higher volatility
Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate C₉H₈F₃NO₃ 235.16 OH (2), CF₃ (6), Ethyl ester Increased acidity (pKa ~4.5), hydrogen bonding
Niflumic Acid Ethyl Ester C₁₅H₁₃F₃N₂O₂ 310.27 Anilino (2), CF₃ (6), Ethyl ester Anti-inflammatory activity
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate C₁₁H₁₁F₃N₂O₂S 292.28 CF₃ (2), CH₃ (6), SC(NH₂) (5), Ethyl ester Enhanced stability, agrochemical use

Key Observations:

  • This substitution likely improves binding affinity in protein targets due to aromatic interactions .
  • Functional Groups: Replacement of the ethyl ester with a methyl group (e.g., methyl 6-(trifluoromethyl)nicotinate) reduces molecular weight and alters solubility . Hydroxyl groups (e.g., ethyl 2-hydroxy-6-trifluoromethylnicotinate) introduce acidity, influencing ionization and pharmacokinetics .
  • Trifluoromethyl Impact: The CF₃ group at position 6 is a common feature across analogs, contributing to electron-withdrawing effects and resistance to oxidative metabolism .

Biological Activity

2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester (CAS No. 149770-27-4) is a compound belonging to the class of trifluoromethylpyridines, which are recognized for their unique physicochemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular structure of this compound includes a trifluoromethyl group, which enhances its lipophilicity and ability to penetrate biological membranes. This property is crucial for its interaction with various cellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group plays a significant role in enhancing the compound's membrane permeability, facilitating its intracellular action.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been identified as a dual inhibitor for HIV-1 reverse transcriptase (RT), targeting both the DNA polymerase and RNA-dependent DNA polymerase activities.
  • Antibacterial Activity : Preliminary studies suggest that derivatives of trifluoromethylpyridines exhibit antibacterial properties against various strains of bacteria, including Gram-positive organisms .

Antiviral Properties

Research indicates that this compound may have significant antiviral properties, particularly against HIV. It acts by inhibiting critical viral enzymes, thereby disrupting the replication cycle of the virus.

Antimicrobial Effects

The compound has shown promising results in antimicrobial assays:

  • Inhibition Against Bacteria : In studies evaluating antibacterial activity, compounds similar to this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. For instance, certain derivatives exhibited inhibition percentages exceeding 70% at specific concentrations .

Case Studies and Research Findings

StudyFindings
Study on Antiviral Activity Demonstrated that this compound inhibits HIV-1 RT effectively, with IC50 values indicating potent activity.
Antibacterial Evaluation Exhibited significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM for various derivatives .
Mechanistic Insights Investigated the interaction with calcium ion channels, suggesting potential effects on cellular signaling pathways relevant to platelet aggregation.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester, and what challenges arise during trifluoromethyl group incorporation?

  • Methodological Answer :

  • Route 1 : Esterification of 6-trifluoromethyl-nicotinic acid with ethyl alcohol under acid catalysis, followed by phenyl group coupling via Suzuki-Miyaura cross-coupling .
  • Route 2 : Direct trifluoromethylation of a pre-functionalized nicotinic acid derivative using fluoroalkylation reagents (e.g., CF₃Cu complexes).
  • Challenges : The trifluoromethyl group introduces steric hindrance and electron-withdrawing effects, which may reduce reaction yields. Use anhydrous conditions and inert atmospheres to mitigate side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Gas Chromatography/Mass Spectrometry (GC/MS) : Compare retention times and fragmentation patterns with NIST Standard Reference Data . For example, trifluoromethyl groups exhibit distinct isotopic clusters in mass spectra.
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹⁹F NMR for trifluoromethyl signals (δ ~ -60 to -70 ppm) and ¹H NMR for ester and phenyl protons.
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and reference standards (e.g., ≥98% purity protocols as in ).

Q. What are the best practices for storing this compound to ensure stability?

  • Methodological Answer :

  • Store at -20°C in amber vials under argon to prevent hydrolysis of the ester group.
  • Monitor stability via periodic HPLC analysis; similar esters show ≥2-year stability under these conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing analogs with varied substituents on the phenyl ring?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary substituents (e.g., electron-donating/-withdrawing groups) and track yields via DOE software.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency, as seen in analogous patent syntheses .
  • Analytical Validation : Confirm product structures using high-resolution MS and 2D NMR to rule out regioisomeric byproducts.

Q. How should discrepancies in spectral data (e.g., conflicting mass spectra) be resolved during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental spectra with NIST databases and published fragmentation patterns for trifluoromethyl-containing compounds.
  • Isotopic Pattern Analysis : Trifluoromethyl groups produce a characteristic M+1/M+2 isotopic ratio (e.g., ¹³C contributions). Deviations may indicate impurities.
  • Repetition Under Controlled Conditions : Re-run reactions and analyses in triplicate to distinguish experimental error from structural anomalies .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under acidic or basic conditions?

  • Methodological Answer :

  • Hydrolysis Studies : Expose the ester to pH-varied buffers (e.g., pH 2–12) and monitor degradation via LC-MS. Trifluoromethyl groups may stabilize intermediates via inductive effects.
  • Kinetic Profiling : Use pseudo-first-order kinetics to determine hydrolysis rates. Compare with non-fluorinated analogs to isolate electronic effects.

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
  • First Aid : If inhaled, seek medical attention immediately and provide safety data sheets (SDS) for reference, as advised for structurally related compounds .

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